N-(2,5-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide
Description
N-(2,5-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a difluorophenyl group, a nitro-substituted pyrazole ring, and a propanamide backbone
Properties
Molecular Formula |
C14H14F2N4O3 |
|---|---|
Molecular Weight |
324.28 g/mol |
IUPAC Name |
N-(2,5-difluorophenyl)-2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H14F2N4O3/c1-8(7-19-9(2)5-13(18-19)20(22)23)14(21)17-12-6-10(15)3-4-11(12)16/h3-6,8H,7H2,1-2H3,(H,17,21) |
InChI Key |
KVPBJCHRNLHGGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NC2=C(C=CC(=C2)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid.
Formation of the Amide Bond: The difluorophenyl group is introduced through a coupling reaction, and the final amide bond is formed using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide
- N-(2,5-difluorophenyl)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanamide
Uniqueness
N-(2,5-difluorophenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide is unique due to the specific positioning of the difluorophenyl and nitro groups, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
